Cas no 56-10-0 (S-(2-Aminoethyl)-ITU dihydrobromide)

56-10-0 structure
Nombre del producto:S-(2-Aminoethyl)-ITU dihydrobromide
Número CAS:56-10-0
MF:C3H11Br2N3S
Megavatios:281.012537240982
MDL:MFCD00037011
CID:33613
PubChem ID:87562568
S-(2-Aminoethyl)-ITU dihydrobromide Propiedades químicas y físicas
Nombre e identificación
-
- S-(2-aminoethyl)isothiouronium bromide hydrobromi
- S-(2-Aminoethyl)isothio-uronium bromide hydrobromide
- S-2-aminoethylthiouronium bromide hydrobromide
- AET, DiHBr
- S-(2-Aminoethyl)isothiourea dihydrobromide
- AET~S-(2-Aminoethyl)isothiouronium bromide dihydrobromide
- S-(2-Aminoethyl)isothio-uronium bromide hydrobromide]
- 2-(2-Aminoethyl)-2-Thiopseudorea Dihydrobromide
- Antiradon
- Antirad
- 2-(2-Aminoethyl)isothiourea dihydrobromide
- 2-Aminoethyl carbamimidothioate dihydrobromide
- 2-AMINOETHYLISO- THIOURONIUM BROMIDE
- S-(2-aminoethyl) Isothiourea (dihydrobromide)
- 2-aminoethyl-isothiouronium bromide hydrobromide
- 2-Aminoethylisothiouronium bromide hydrochloride
- 2-aminoethylisothiuronium bromide hydrobromide
- AET
- AET,DIHYDROBROMIDE
- Aminoethylisothiouronium bromide hydrobromide
- IFLAB-BB F0861-0023
- ixecur
- surrectan
- usafxr-31
- 2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide
- S-(2-Aminoethyl)isothiouronium bromide hydrobromide
- Carbamimidothioic Acid 2-Aminoethyl Ester Dihydrobromide
- Carbamimidothioic acid, 2-aminoethyl ester, dihydrobromide
- Aminoethylisothiuronium bromide hydrobromide
- 2-Aminoethylisothiouronium dibromide
- beta-Aminoethylisothiouronium bromide hydrobromide
- 2-Aminoethylisothiuronium dihydrobromide
- S-(2-Aminoethy
- S-(2-aminoethyl)isothiourea di-hydrobromide
- EU-0100078
- D88373
- NSC 22877
- C3H9N3S.2BrH
- Carbamimidothioic acid 2-aminoethyl ester hydrobromide (1:2)
- beta-Aminoaethyl-isothiuronium dihydrobromid [German]
- A 5879
- .beta.-Aminoethylisothiuronium bromide hydrobromide
- A. E. T
- 2-(2-Aminoethyl)isothioureadihydrobromide
- FT-0621931
- 03K18418PY
- SR-01000075171-3
- CHEMBL1256182
- beta-Aminoaethyl-isothiuronium dihydrobromid
- (E)-1-(2-AminoEthyl)isothiouroniumbromidehydrobromide
- SPECTRUM1505119
- AI3-23427
- 927-71-9
- S-beta-Aminoethylisothiuronium bromohydrate
- 2-aminoethyl carbamimidothioate;dihydrobromide
- EN300-6963435
- 2beta-Aminoethylisothiourea-bromide-hydrogen bromide
- NCGC00260763-01
- AMBINTER LT03383002
- 2-Aminoethyl-isothiuronium bromide-hydrobromide
- Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2)
- AMINOETHYLISOTHIOUREA DIHYDROBROMIDE
- S-(2-Aminoethyl)isothiuronium dibromide
- [(2-aminoethyl)sulfanyl]methanimidamide dihydrobromide
- 56-10-0
- SR-01000075171
- AC-15654
- S-2-aminoethylthiouroniumbromidhydrobromid
- beta-Aminoethylisothiuronium Bromide
- 2-(2-Aminoethyl)-2-thiopseudourea hydrobromide
- C3-H9-N3-S.2Br-H
- Isothiuronium bromide, aminoethyl-, hydrobromide
- EINECS 200-257-0
- S-(2-Aminoethyl)isothiuronium bromide hydrobromide
- PD000618
- S-(2-Aminoaethyl)isothiuronium dibromid
- NSC-22877
- Q27247570
- 2-AMINOETHYLSULFANYLMETHANIMIDAMIDE DIHYDROBROMIDE
- Pseudourea, (2-aminoethyl)-2-thio-, dihydrobromide
- AET; S-(2-Aminoethyl)isothiouronium dihydrobromide
- SR-01000075171-7
- S-Aminoethylisothiuronium bromide hydrobromide
- UNII-03K18418PY
- NCGC00093585-02
- S-(2-Aminoethyl)thiouronium bromide hydrobromide
- USAF XR-31
- 2-(2-aminoethyl)isothiourea 2HBr
- S-(2-Aminoethyl)-ITU dihydrobromide
- A 15591
- 2-(beta-Aminoethyl)isothiouronium bromide hydrobromide
- 2-(2-Aminoethyl)isothiourea dihydrobromide, 99%
- S-(2-Aminoethyl)pseudothiourea dihydrobromide
- CCG-214521
- NCGC00093585-01
- A. E. T.
- W-105530
- LS-125996
- 2-Aminoethylthiopseudourea dihydrobromide
- AKOS015962093
- Tox21_500078
- S-2-Aminoethylisothiouronium bromide hydrobromide
- STR04872
- AET [MI]
- SR-01000075171-1
- S-(2-Aminoaethyl)isothiuronium dibromid [German]
- MFCD00037011
- LP00078
- beta-Aminoethyl isothiourea
- CS-0143720
- XDVMCVGTDUKDHL-UHFFFAOYSA-N
- AE-ITU (dihydrobromide)
- HY-131929
- 2-(2-Aminoethyl)isothiourea diHBr
- DTXSID1058765
- BETA-AMINOETHYLISOTHIURONIUM BROMIDE HYDROBROMIDE
- DTXCID2042012
-
- MDL: MFCD00037011
- Renchi: 1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
- Clave inchi: XDVMCVGTDUKDHL-UHFFFAOYSA-N
- Sonrisas: Br[H].Br[H].S(/C(=N/[H])/N([H])[H])C([H])([H])C([H])([H])N([H])[H]
- Brn: 3911163
Atributos calculados
- Calidad precisa: 278.90400
- Masa isotópica única: 278.904043
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 3
- Complejidad: 63.2
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 101
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White crystal, easy to deliquescence and cyclize into isomers
- Punto de fusión: 190-196 °C (lit.)
- Punto de ebullición: 231.1°C at 760 mmHg
- Punto de inflamación: 93.6°C
- Disolución: 50g/l
- Coeficiente de distribución del agua: almost transparency
- PSA: 101.19000
- Logp: 2.98830
- Disolución: Soluble in water, soluble in ethanol
- Merck: 178
S-(2-Aminoethyl)-ITU dihydrobromide Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S26-S36/37-S22
- Código F de la marca fuka:10-21
- Rtecs:UM0175000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Período de Seguridad:S22;S26;S36/37
- Condiciones de almacenamiento:2-8°C(BD21475)
- Toxicidad:LD50 in mice (mg/kg): 100 i.v., 280 s.c., 480 i.p., 1600 orally (Pospisil)
- Términos de riesgo:R22; R36/37/38
S-(2-Aminoethyl)-ITU dihydrobromide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XE798-5g |
S-(2-Aminoethyl)-ITU dihydrobromide |
56-10-0 | 98.0%(T) | 5g |
¥216.0 | 2022-06-10 | |
Ambeed | A683578-25g |
2-Aminoethyl carbamimidothioate dihydrobromide |
56-10-0 | 98% | 25g |
$115.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214360-25g |
AE-ITU (dihydrobromide) |
56-10-0 | 98% | 25g |
¥597.00 | 2024-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S870580-5g |
S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide |
56-10-0 | 98% | 5g |
¥185.00 | 2022-06-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161207-100g |
S-(2-Aminoethyl)-ITU dihydrobromide |
56-10-0 | >98.0%(T) | 100g |
¥1382.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XE798-25g |
S-(2-Aminoethyl)-ITU dihydrobromide |
56-10-0 | 98.0%(T) | 25g |
¥504.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S870580-1g |
S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide |
56-10-0 | 98% | 1g |
¥92.00 | 2022-06-13 | |
Enamine | EN300-6963435-2.5g |
[(2-aminoethyl)sulfanyl]methanimidamide dihydrobromide |
56-10-0 | 95% | 2.5g |
$20.0 | 2023-06-04 | |
TRC | A622688-25mg |
S-(2-Aminoethyl)-ITU dihydrobromide |
56-10-0 | 25mg |
$ 98.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202798A-100 mg |
S-(2-Aminoethyl)-ITU dihydrobromide, |
56-10-0 | ≥97% | 100MG |
¥188.00 | 2023-07-10 |
S-(2-Aminoethyl)-ITU dihydrobromide Literatura relevante
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1. Importance of dialysis in the study of colloids. Part I. Colloidal ferric hydroxideB. N. Desai,S. K. Borkar Trans. Faraday Soc. 1933 29 1269
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Suqing Shi,Xavier Allonas,Céline Croutxé-Barghorn,Abraham Chemtob New J. Chem. 2015 39 5686
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3. Synthesis, structural characterisation and studies of octanuclear copper complexes of pyridonate and carboxylate ligandsAlexander J. Blake,Craig M. Grant,Christopher I. Gregory,Simon Parsons,Jeremy M. Rawson,David Reed,Richard E. P. Winpenny J. Chem. Soc. Dalton Trans. 1995 163
-
4. The molecular structure of 6, 8, 6 and related systemsPaolo Domiano,Pietro Cozzini,Rosa María Claramunt,José Luis Lavandera,Dionisia Sanz,José Elguero J. Chem. Soc. Perkin Trans. 2 1992 1609
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Zhanglin Guo,Ajay Kumar Jena,Gyu Min Kim,Tsutomu Miyasaka Energy Environ. Sci. 2022 15 3171
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